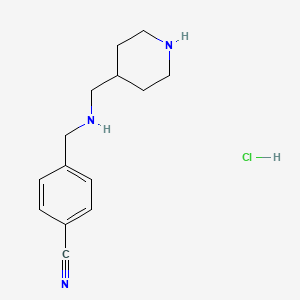

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with a molecular formula of C14H20ClN3.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine derivatives with benzonitrile under specific conditions. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the formation of the benzonitrile group . The reaction is usually carried out in the presence of a catalyst, such as titanium tetrachloride, and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of ionic liquids as solvents and catalysts can enhance the reaction efficiency and simplify the separation process . This approach not only improves the yield but also reduces the environmental impact of the synthesis process.

化学反応の分析

Types of Reactions

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Neuroleptic Agent Development

This compound serves as a fundamental building block in the synthesis of neuroleptic agents used to treat psychiatric disorders such as schizophrenia and bipolar disorder. Its ability to interact with dopamine and serotonin receptors is pivotal in modulating neurotransmitter activity, leading to therapeutic effects.

Research has demonstrated that 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride exhibits notable biological activities, including:

- Antipsychotic Effects : Its interaction with dopamine D2 receptors contributes to its antipsychotic properties.

- Serotonin Receptor Modulation : The compound's structure allows it to influence serotonin receptor activity, which is essential in managing mood disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Investigated the efficacy of this compound in animal models of schizophrenia, showing significant reduction in psychotic symptoms. |

| Study B | Receptor Binding Assays | Demonstrated that this compound has a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, indicating its potential as a dual-action neuroleptic agent. |

| Study C | Toxicology | Evaluated the safety profile of the compound, revealing manageable side effects at therapeutic doses, supporting its use in clinical settings. |

作用機序

The mechanism of action of 4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

Benzonitrile: A simpler nitrile compound with similar chemical properties.

Piperidine: A six-membered heterocyclic amine that forms the backbone of the compound.

4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride: A closely related compound with a methyl group instead of a hydrogen atom on the piperidine ring.

Uniqueness

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride stands out due to its unique combination of the piperidine and benzonitrile moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

4-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride, with the CAS number 1353974-17-0, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₄H₂₀ClN₃

- Molecular Weight : 265.78 g/mol

- CAS Number : 1353974-17-0

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. Studies suggest that modifications in the piperidine structure can enhance brain exposure and selectivity for these enzymes .

- Adenosine Receptor Modulation : The compound shows potential as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases and cancer. Its binding affinity and functional antagonist activities have been documented, indicating its role in modulating cAMP levels in cells .

- Anti-inflammatory Effects : The compound's activity at the P2Y14 receptor suggests it could serve as an anti-inflammatory agent. Antagonists targeting this receptor may mitigate inflammatory responses associated with various conditions, including asthma and neurodegeneration .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the piperidine moiety can significantly alter biological activity. For instance:

- N-Alkyl Substituents : Variations in the alkyl chain length and branching can enhance cholinesterase inhibition.

- Aromatic Ring Modifications : Substituents on the benzonitrile ring influence binding affinity to target receptors.

The following table summarizes key findings from SAR studies related to piperidine derivatives:

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| N-benzylpiperidine | Cholinesterase Inhibition | Enhanced selectivity for AChE over BuChE |

| Piperidine with alkyne groups | Monoamine Oxidase B Inhibition | Essential for efficient inhibition |

| Benzyl-pyrrolidine derivatives | Antiaggregatory effects | Dual action on cholinesterases and beta-secretase |

Alzheimer’s Disease Research

In a study focusing on Alzheimer’s disease, derivatives of piperidine were evaluated for their ability to inhibit cholinesterases. The findings indicated that certain modifications led to improved efficacy in reducing amyloid beta aggregation, a hallmark of the disease .

Anti-inflammatory Applications

Research has also explored the anti-inflammatory properties of piperidine-based compounds. One study demonstrated that antagonism at the P2Y14 receptor reduced neutrophil motility and inflammatory cytokine release, suggesting potential therapeutic roles in chronic inflammatory diseases .

特性

IUPAC Name |

4-[(piperidin-4-ylmethylamino)methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c15-9-12-1-3-13(4-2-12)10-17-11-14-5-7-16-8-6-14;/h1-4,14,16-17H,5-8,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRARJODGEYWPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNCC2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。